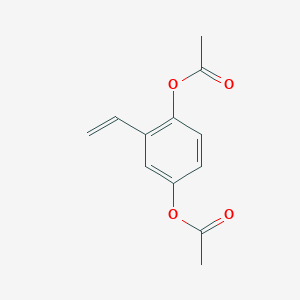
2-Vinyl-1,4-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Vinyl-1,4-phenylene diacetate is an organic compound with the molecular formula C12H12O4 It is a derivative of phenylene with vinyl and diacetate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vinyl-1,4-phenylene diacetate typically involves the acetylation of 2-vinyl-1,4-dihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
化学反応の分析
Types of Reactions
2-Vinyl-1,4-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Amino or alkoxy derivatives.
科学的研究の応用
2-Vinyl-1,4-phenylene diacetate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: It is studied for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.
作用機序
The mechanism of action of 2-Vinyl-1,4-phenylene diacetate involves its ability to undergo polymerization and form cross-linked networks. The vinyl group participates in radical polymerization reactions, leading to the formation of high molecular weight polymers. The acetate groups can be hydrolyzed to form hydroxyl groups, which can further react to form cross-links, enhancing the mechanical properties of the resulting material.
類似化合物との比較
Similar Compounds
- 4-Vinyl-1,2-phenylene diacetate
- 2,2’-(1,4-Phenylene)bis(2-bromoacetic acid)
- Poly(2,6-dimethyl-1,4-phenylene ether)
Uniqueness
2-Vinyl-1,4-phenylene diacetate is unique due to its specific functional groups, which allow for versatile chemical modifications and applications. The presence of both vinyl and diacetate groups provides a balance between reactivity and stability, making it suitable for various industrial and research applications.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
(4-acetyloxy-3-ethenylphenyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-4-10-7-11(15-8(2)13)5-6-12(10)16-9(3)14/h4-7H,1H2,2-3H3 |
InChIキー |
YYKHSIASTCIAPK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


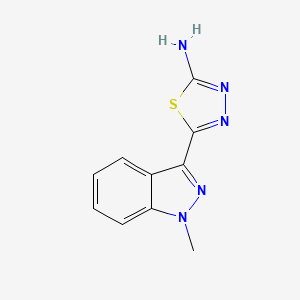
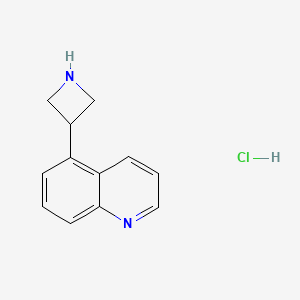

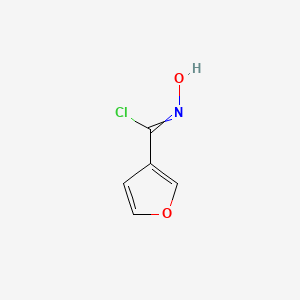
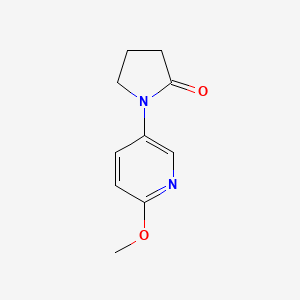
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
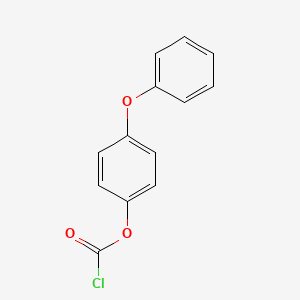
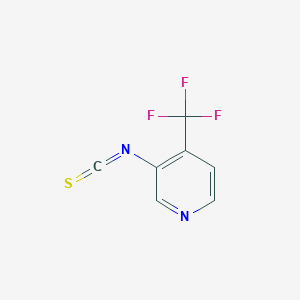

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
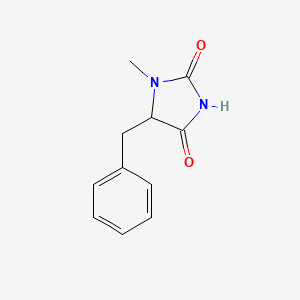

![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)

